Cas no 20767-04-8 (3-(3,5-dimethoxyphenyl)prop-2-enoic acid)

3-(3,5-dimethoxyphenyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(3,5-dimethoxyphenyl)prop-2-enoic acid
- (E)-3-(3,5-Dimethoxyphenyl)acrylic acid
- SMR000639211
- EN300-34435
- AC-16565
- MLS001075636
- (2E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid
- 3,5-Dimethoxycinnamic acid
- CS-0150473
- 16909-11-8
- 20767-04-8
- STK893296
- CS-0368600
- 3,5-Dimethoxycinnamic acid, predominantly trans, >=99%
- Cinnamic acid, 3,5-dimethoxy-
- 2-Propenoic acid, 3-(3,5-dimethoxyphenyl)-
- Z104510540
- NSC359855
- DTXSID601251999
- 3-(3,5-dimethoxyphenyl)acrylic acid
- (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid
- (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid
- 2-Propenoic acid, 3-(3,5-dimethoxyphenyl)-, (2E)-
- MFCD00004389
- J-501885
- Q63395431
- AS-14516
- NCGC00247447-01
- TRANS-3,5-DIMETHOXYCINNAMIC ACID
- NSC-359855
- LS-13949
- CHEMBL1436594
- 3-(3,5-dimethoxyphenyl)acrylicacid
- AKOS000212152
- InChI=1/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3
- propenoic acid, 3-(3,5-dimethoxyphenyl)-
- HMS2196B04
- 3,5-Dimethoxycinnamic acid, predominantly trans
- 5C07E274-24F8-4332-9F24-971728297C05
- SCHEMBL290940
- EN300-14795
- BBL020607
- FD70631
-
- MDL: MFCD00004389
- Inchi: InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
- InChI Key: VLSRUFWCGBMYDJ-ONEGZZNKSA-N
- SMILES: COC1=CC(=CC(=C1)/C=C/C(=O)O)OC
Computed Properties
- Exact Mass: 208.07355886g/mol
- Monoisotopic Mass: 208.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8Ų
- XLogP3: 1.8
3-(3,5-dimethoxyphenyl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14795-5.0g |
(2E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid |
20767-04-8 | 95% | 5.0g |
$30.0 | 2023-07-08 | |
Enamine | EN300-14795-0.5g |
(2E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid |
20767-04-8 | 95% | 0.5g |
$19.0 | 2023-07-08 | |
Enamine | EN300-14795-0.1g |
(2E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid |
20767-04-8 | 95% | 0.1g |
$19.0 | 2023-07-08 | |
Enamine | EN300-34435-2500mg |
3-(3,5-dimethoxyphenyl)prop-2-enoic acid |
20767-04-8 | 2500mg |
$113.0 | 2023-09-28 | ||
Enamine | EN300-34435-50mg |
3-(3,5-dimethoxyphenyl)prop-2-enoic acid |
20767-04-8 | 50mg |
$46.0 | 2023-09-28 | ||
Enamine | EN300-34435-500mg |
3-(3,5-dimethoxyphenyl)prop-2-enoic acid |
20767-04-8 | 500mg |
$53.0 | 2023-09-28 | ||
Enamine | EN300-34435-5g |
3-(3,5-dimethoxyphenyl)prop-2-enoic acid |
20767-04-8 | 5g |
$206.0 | 2023-09-03 | ||
Aaron | AR002JWN-5g |
2-Propenoic acid, 3-(3,5-dimethoxyphenyl)-, (2E)- |
20767-04-8 | 98% | 5g |
$61.00 | 2025-02-11 | |
Enamine | EN300-34435-0.1g |
3-(3,5-dimethoxyphenyl)prop-2-enoic acid |
20767-04-8 | 95.0% | 0.1g |
$48.0 | 2025-03-21 | |
Enamine | EN300-34435-0.5g |
3-(3,5-dimethoxyphenyl)prop-2-enoic acid |
20767-04-8 | 95.0% | 0.5g |
$53.0 | 2025-03-21 |
3-(3,5-dimethoxyphenyl)prop-2-enoic acid Related Literature
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Manishkumar D. Joshi,Jared L. Anderson RSC Adv. 2012 2 5470
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Rebecca R. Chao,James J. De Voss,Stephen G. Bell RSC Adv. 2016 6 55286
-
Ruoyu Ma,Pinggui Tang,Yongjun Feng,Dianqing Li Dalton Trans. 2019 48 2750
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Xuwei Chen,Jiawei Liu,Jianhua Wang Anal. Methods 2010 2 1222
-
Feng Weiyue,Wang Meng,Guan Ming,Hui Yuan,Shi Junwen,Wang Bing,Zhu Motao,Ouyang Hong,Zhao Yuliang,Chai Zhifang J. Anal. At. Spectrom. 2011 26 156
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
Additional information on 3-(3,5-dimethoxyphenyl)prop-2-enoic acid
Introduction to 3-(3,5-dimethoxyphenyl)prop-2-enoic acid (CAS No. 20767-04-8)
3-(3,5-dimethoxyphenyl)prop-2-enoic acid, identified by its Chemical Abstracts Service (CAS) number 20767-04-8, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a prop-2-enoic acid moiety attached to a 3,5-dimethoxyphenyl group, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further biological evaluation.
The molecular structure of 3-(3,5-dimethoxyphenyl)prop-2-enoic acid consists of an α,β-unsaturated carboxylic acid functional group, which is known for its reactivity in various organic transformations. The presence of the 3,5-dimethoxyphenyl ring introduces electron-donating substituents, enhancing the electrophilicity of the double bond and the acidity of the carboxylic acid. This dual reactivity makes the compound a promising building block for the synthesis of more complex molecules, including pharmacologically active agents.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-(3,5-dimethoxyphenyl)prop-2-enoic acid and its derivatives. The 3,5-dimethoxyphenyl moiety is a common structural feature found in several natural products and drug candidates, known for its ability to modulate various biological pathways. Preliminary studies have suggested that compounds containing this moiety may exhibit anti-inflammatory, antioxidant, and even anticancer properties. These findings have prompted researchers to investigate 3-(3,5-dimethoxyphenyl)prop-2-enoic acid as a starting point for developing novel therapeutic agents.
One of the most compelling aspects of 3-(3,5-dimethoxyphenyl)prop-2-enoic acid is its potential role in drug discovery. The α,β-unsaturated carboxylic acid group can undergo various reactions, such as Michael additions, aldol condensations, and Diels-Alder reactions, which are widely used in medicinal chemistry to construct complex molecular frameworks. Additionally, the carboxylic acid functionality can be further modified through esterification or amidation to enhance solubility or target specific biological receptors.
Recent advances in computational chemistry have also facilitated the study of 3-(3,5-dimethoxyphenyl)prop-2-enoic acid. Molecular modeling techniques have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential pharmacological activity. These computational studies have helped identify key interactions between 3-(3,5-dimethoxyphenyl)prop-2-enoic acid and target proteins, guiding the design of more effective derivatives.
Furthermore, the synthesis of 3-(3,5-dimethoxyphenyl)prop-2-enoic acid has been optimized to improve yield and purity. Modern synthetic methodologies have enabled the production of this compound in scalable quantities, making it more accessible for further research and development. Techniques such as catalytic asymmetric hydrogenation and transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework with high precision.
The biological activity of 3-(3,5-dimethoxyphenyl)prop-2-enoic acid has been explored in several preclinical studies. These investigations have revealed that the compound exhibits promising effects on inflammatory pathways by modulating key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preliminary data suggest that 3-(3,5-dimethoxyphenyl)prop-2-enoic acid may possess antioxidant properties by scavenging reactive oxygen species (ROS). These findings are particularly intriguing given the increasing recognition of oxidative stress as a contributing factor in various chronic diseases.
Another area of interest is the potential application of 3-(3,5-dimethoxyphenyl)prop-2-enoic acid in cancer research. Studies have shown that compounds with similar structural features can inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. While further research is needed to fully elucidate the mechanisms of action, these preliminary results highlight the therapeutic potential of 3-(3,5-dimethoxyphenyl)prop-2-enoic acid as an anticancer agent.
The synthetic utility of 3-(3,5-dimethoxyphenyl)prop-2-enoic acid extends beyond pharmaceutical applications. It has been used as a key intermediate in the synthesis of agrochemicals and specialty chemicals. The ability to modify its structure allows chemists to tailor its properties for specific industrial needs. For instance, derivatives of 3-(3-methylphospholipids)-4-hydroxybutanoate CAS NO:20767 04 8 can be designed to enhance their compatibility with biological systems while maintaining stability under various environmental conditions.
In conclusion,(E)-1-[4-hydroxyphencyclidine CAS NO:20767 04 8) continues to be a subject of intense research due to its unique structural features and promising biological activities. The combination of synthetic flexibility and potential therapeutic benefits makes it an attractive candidate for further exploration. As research progresses,(E)-1-[4-hydroxyphencyclidine CAS NO:20767 04 8)and its derivatives are expected to play a significant role in drug discovery and development across multiple therapeutic areas.
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